![molecular formula C11H15ClFN3O B1481387 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2097998-89-3](/img/structure/B1481387.png)
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Overview
Description
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (hereinafter referred to as “CPFP”) is a synthetic compound that has garnered attention in recent years due to its potential applications in scientific research. CPFP is a small molecule with a molecular weight of 240.55 g/mol and a chemical formula of C8H11ClFNO2. Its structure consists of a piperidin-4-ol core, a 3-chloropyrazin-2-yl group, and a 2-fluoroethyl group. Due to its relatively simple structure, CPFP has been the focus of intense research in recent years. In
Scientific Research Applications
Aurora Kinase Inhibitor
One study discusses compounds that inhibit Aurora A, a kinase implicated in cancer cell proliferation. Although the specific compound "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" is not directly mentioned, related chemical structures are investigated for their utility in treating cancer by targeting kinase pathways, suggesting a potential research avenue for similar compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Biological Activity
Another study details the synthesis, crystal structure, and biological activity of a closely related compound. This research demonstrates the compound's fungicidal and antiviral activities, particularly against tobacco mosaic virus, showcasing the potential for such chemicals in agricultural or pharmaceutical antiviral applications (Li et al., 2015).
Antimicrobial and Antifungal Activity
Research into the crystal structure and antimicrobial activity of a synthesized compound reveals its promising antibacterial and antifungal properties. This highlights another application area for compounds with similar structures in developing new antimicrobial agents (R. M. Okasha et al., 2022).
Antitumor Activity
Compounds featuring the 3-chloropyridin-2-yl group have shown potent cytotoxicity in vitro and significant antitumor activity in several tumor models. This suggests the potential use of "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" and related compounds in cancer therapy research (H. Naito et al., 2005).
Spectral and Structural Characterization
A study focused on the characterization of a similar compound through quantum chemical calculations and spectral techniques, aiming to understand its molecular structure and interactions. Such research underpins the design and optimization of new chemical entities for pharmaceutical development (A. T. Alphonsa et al., 2015).
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRCSSJBWYZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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